2-AMINO-5-(2,3-DIFLUOROPHENYL)NICOTINIC ACID
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Overview
Description
2-AMINO-5-(2,3-DIFLUOROPHENYL)NICOTINIC ACID is a heterocyclic aromatic compound that belongs to the class of nicotinic acids It is characterized by the presence of an amino group at the 2-position and a difluorophenyl group at the 5-position of the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-(2,3-DIFLUOROPHENYL)NICOTINIC ACID typically involves the reaction of 2,3-difluoroaniline with nicotinic acid derivatives. One common method includes the use of 2,3-difluoroaniline and 2-chloronicotinic acid in the presence of a base such as pyridine and a catalyst like para-toluenesulfonic acid under reflux conditions . This reaction proceeds through nucleophilic substitution, where the amino group of the aniline attacks the chlorinated position on the nicotinic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free and catalyst-free methods have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-5-(2,3-DIFLUOROPHENYL)NICOTINIC ACID can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and chlorinating agents.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-AMINO-5-(2,3-DIFLUOROPHENYL)NICOTINIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-AMINO-5-(2,3-DIFLUOROPHENYL)NICOTINIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
Pathways Involved: By inhibiting COX enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-5-(2,5-DIFLUOROPHENYL)NICOTINIC ACID: Similar structure but with different fluorine substitution pattern.
2-AMINO-5-(3,5-DIFLUOROPHENYL)NICOTINIC ACID: Another isomer with fluorine atoms at different positions.
Uniqueness
2-AMINO-5-(2,3-DIFLUOROPHENYL)NICOTINIC ACID is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and its ability to interact with biological targets.
Properties
IUPAC Name |
2-amino-5-(2,3-difluorophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O2/c13-9-3-1-2-7(10(9)14)6-4-8(12(17)18)11(15)16-5-6/h1-5H,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJXGQWCQYNRLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC(=C(N=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687346 |
Source
|
Record name | 2-Amino-5-(2,3-difluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261446-78-9 |
Source
|
Record name | 2-Amino-5-(2,3-difluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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